molecular formula C11H12N2 B1619058 1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole CAS No. 27158-93-6

1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole

Cat. No.: B1619058
CAS No.: 27158-93-6
M. Wt: 172.23 g/mol
InChI Key: SCHWVSIGGZUEGI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole is a tricyclic compound known for its unique structural features and biological activities. This compound belongs to the class of pyrrolobenzodiazepines, which are characterized by their ability to interact with DNA and exhibit various biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4-tetrahydro- involves multiple steps, starting from the formation of the pyrrole ring, followed by the construction of the benzodiazepine ring system. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the desired tricyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4-tetrahydro-, each with unique chemical and biological properties .

Scientific Research Applications

1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interaction with DNA and its potential as a DNA-binding agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-tumor and neuroprotective activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4-tetrahydro- involves its ability to bind to the minor groove of DNA, leading to the inhibition of DNA replication and transcription. This interaction is mediated by specific molecular targets and pathways, including the formation of covalent bonds with DNA bases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolobenzodiazepines such as:

Uniqueness

1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with DNA and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-9-4-6-13-7-5-12-8-10(3-1)11(9)13/h1-4,6,12H,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHWVSIGGZUEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC3=C2C(=CC=C3)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181628
Record name Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27158-93-6
Record name Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027158936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole
Reactant of Route 2
1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole
Reactant of Route 3
1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole
Reactant of Route 4
1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole
Reactant of Route 5
1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole
Reactant of Route 6
1,2,3,4-Tetrahydro-[1,4]diazepino[6,7,1-hi]indole

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